molecular formula C6H8O4 B3046800 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- CAS No. 13076-19-2

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-

Cat. No.: B3046800
CAS No.: 13076-19-2
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-ZXZARUISSA-N
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Description

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- (CAS: 13076-19-2) is a cyclic diester derived from lactic acid, classified as a lactide. Its molecular formula is C₆H₈O₄ (molecular weight: 144.13 g/mol) . The compound features a six-membered dioxane ring with two methyl substituents at the 3- and 6-positions and ketone groups at the 2- and 5-positions. The stereochemical designation "(3R,6S)-rel-" indicates its relative configuration, distinguishing it from other stereoisomers such as L-lactide (3S,6S) and D-lactide (3R,6R) .

This compound is a key monomer in synthesizing polylactic acid (PLA), a biodegradable polymer widely used in biomedical and packaging industries . Its commercial availability is supported by suppliers like Hubei Deao Huayan Medical Technology and Shanghai Zhenzhun Biological Technology, which emphasize its role in drug standards, custom synthesis, and research .

Biological Activity

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, commonly referred to as 3,6-Dimethyl-1,4-dioxane-2,5-dione or rac-lactide, is a cyclic diester with significant implications in various biological and chemical applications. This compound is primarily recognized for its role in the synthesis of polylactic acid (PLA), a biodegradable polymer widely used in medical and environmental applications.

  • Molecular Formula : C₆H₈O₄
  • Molecular Weight : 144.1253 g/mol
  • CAS Number : 95-96-5
  • Appearance : White crystalline powder
  • Melting Point : 122–126 °C
  • Boiling Point : 138–142 °C at reduced pressure

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various substituted dioxane derivatives on cancerous and non-cancerous cell lines. The compound's activity was evaluated against several cell lines, including HeLa (cervical cancer) and EUFA30 (normal human fibroblast).

CompoundIC₅₀ (µM) - HeLaIC₅₀ (µM) - EUFA30
3h93.7 ± 5.2>300
3g97.1 ± 13.2>300
3n>300>300

The results indicated that compounds with specific substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compound 3h demonstrated significant cytotoxicity with an IC₅₀ value of approximately 93.7 µM against HeLa cells but was less effective on EUFA30 cells.

The mechanism underlying the cytotoxic effects is believed to involve apoptosis induction in cancer cells. The treated HeLa cells showed increased fractions of early and late apoptosis compared to untreated controls. This suggests that the compound may activate apoptotic pathways selectively in malignant cells.

Case Study 1: Synthesis and Application in PLA Production

In a study focusing on the polymerization of rac-lactide to produce PLA, researchers highlighted the efficiency of using 1,4-Dioxane-2,5-dione derivatives as monomers. The polymerization process was optimized using dinuclear indium catalysts which significantly improved the yield and molecular weight of the resulting PLA.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that the compound could cause stomach ulceration and renal tubular changes in animal studies when administered orally over two weeks. This finding underscores the importance of evaluating safety profiles before clinical applications.

Summary of Key Findings

  • Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cell lines while being less harmful to normal cells.
  • Apoptosis Induction : It triggers apoptosis in cancer cells through specific biochemical pathways.
  • Polymerization Potential : Effective as a monomer for synthesizing biodegradable polymers like PLA.
  • Toxicological Risks : Potential adverse effects necessitate careful handling and risk assessment.

Scientific Research Applications

Polymer Chemistry

Polymerization of Lactide
1,4-Dioxane-2,5-dione serves as a precursor for the synthesis of lactide, which is crucial in producing polylactic acid (PLA). PLA is a biodegradable thermoplastic widely used in packaging and biomedical applications due to its excellent mechanical properties and biocompatibility. The polymerization can be catalyzed by various metal or organocatalysts to yield poly(D,L-lactide), which can be tailored for specific applications by adjusting the stereochemistry during synthesis .

Multi-block Copolymers
The compound is utilized in synthesizing multi-block copolymers that combine polylactide with other polymers such as polycarbonate. This approach enhances the material properties, making them suitable for applications in drug delivery systems and tissue engineering .

Pharmaceutical Applications

Drug Delivery Systems
Due to its biocompatibility and biodegradability, 1,4-Dioxane-2,5-dione is explored in drug delivery systems. The ability to form polymers that can encapsulate drugs allows for controlled release mechanisms, which are essential in therapeutic applications .

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound's structure allows it to participate in various chemical reactions that lead to the synthesis of APIs. Its derivatives have been investigated for their potential as intermediates in the production of pharmaceuticals with enhanced efficacy and reduced side effects .

Material Science

Biodegradable Plastics
The increasing demand for sustainable materials has led to the exploration of 1,4-Dioxane-2,5-dione in creating biodegradable plastics. These materials are derived from renewable resources and can significantly reduce environmental impact compared to traditional petroleum-based plastics .

Coatings and Adhesives
The compound's chemical properties make it suitable for developing coatings and adhesives that require specific mechanical properties and thermal stability. Research indicates that incorporating this compound into formulations can improve adhesion strength and durability .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify the cyclic ester structure. Peaks corresponding to methyl groups (δ ~1.6 ppm for 1H^1H) and carbonyl carbons (δ ~165–170 ppm for 13C^{13}C) are diagnostic .
  • Mass Spectrometry : Confirm molecular weight (144.13 g/mol) via ESI-MS or MALDI-TOF, matching the molecular formula C6_6H8_8O4_4 .
  • CAS Registry : Cross-reference CAS numbers (e.g., 95-96-5 for racemic lactide; 13076-19-2 for the rel-isomer) to avoid misidentification .

Q. What are the optimal conditions for synthesizing (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione?

  • Methodological Answer :

  • Thermal Cyclization : Heat D/L-lactic acid under vacuum (140–200°C) to induce cyclization. Monitor reaction progress via FTIR for carbonyl (1750–1850 cm1^{-1}) and ester (1250–1050 cm1^{-1}) bands .
  • Catalytic Methods : Use tin(II) octoate (0.1–1.0 wt%) to catalyze ring-opening polymerization followed by depolymerization to isolate the lactide .
  • Purification : Recrystallize from ethyl acetate or toluene to achieve >99% purity .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
  • Ventilation : Perform reactions in fume hoods with adequate exhaust. Store in airtight containers away from oxidizing agents .
  • Emergency Protocols : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How can enantiomeric purity of (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione be quantified?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Compare retention times to standards (e.g., L-lactide vs. rac-lactide) .
  • Polarimetry : Measure specific optical rotation ([α]D_D) at 20°C. L-lactide typically exhibits [α]D_D = −276° (c = 1.0, chloroform), while D-lactide shows positive values .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, critical for stereospecific polymerization studies .

Q. What experimental strategies resolve contradictions in reported melting points (116–119°C vs. 142°C)?

  • Methodological Answer :

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Melting points vary with polymorphism; annealing samples at 100°C for 1 hour standardizes crystallinity .
  • Purity Assessment : Use gas chromatography (GC) to detect residual monomers or solvents (e.g., toluene) that depress melting points .
  • Interlab Comparison : Cross-validate results with NIST-certified reference materials (e.g., SRM 912a) .

Q. How can computational modeling predict polymerization kinetics of this lactide?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening steps using software like Gaussian. Optimize transition states for Sn(Oct)2_2-catalyzed mechanisms .
  • Monte Carlo Simulations : Model chain-growth dynamics under varying temperatures (120–180°C) and catalyst loads .
  • COMSOL Multiphysics : Simulate heat/mass transfer in bulk polymerization reactors to optimize molecular weight distributions .

Q. What advanced oxidation processes (AOPs) are viable for degrading this compound in environmental studies?

  • Methodological Answer :

  • UV/H2_2O2_2 : Irradiate at 254 nm with H2_2O2_2 (50–200 mg/L). Monitor degradation via LC-MS for intermediates (e.g., lactic acid) .
  • Fenton’s Reagent : Use Fe2+^{2+}/H2_2O2_2 (pH 3–4) to generate hydroxyl radicals. Optimize Fe2+^{2+} dosage (0.1–1.0 mM) to minimize sludge formation .
  • Biodegradation : Screen microbial consortia (e.g., Pseudonocardia) with thmA/dxmA genes for enzymatic cleavage of the dioxane ring .

Comparison with Similar Compounds

Structural Analogs: Lactide Stereoisomers

Lactides are stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, differing in the spatial arrangement of methyl groups. Key examples include:

Compound Name CAS Number Configuration Key Properties/Applications References
(3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione 13076-19-2 (3R,6S)-rel- PLA copolymer component; moderate crystallinity
L-Lactide 4511-42-6 (3S,6S) High-crystallinity PLA; medical implants
D-Lactide 13076-17-0 (3R,6R) Low-crystallinity PLA; blends for flexibility
DL-Lactide (rac-Lactide) 95-96-5 Racemic mix Amorphous PLA; controlled drug delivery

Key Differences :

  • Crystallinity : L-Lactide forms highly crystalline PLA, while (3R,6S)-rel- and D-lactide reduce crystallinity, enhancing flexibility .
  • Degradation Rate : Racemic DL-lactide degrades faster due to amorphous structure, whereas (3R,6S)-rel- copolymers offer intermediate degradation .

Functional Analogs: Diketopiperazine Derivatives

Diketopiperazines (DKPs) share a six-membered ring with two ketones but replace oxygen atoms with nitrogen, enabling diverse bioactivity. Notable examples include:

Compound Name Structure/Substituents Bioactivity/Applications References
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene, isobutyl groups Antiviral (H1N1 IC₅₀: 28.9 ± 2.2 μM)
Albonoursin Cyclohexenyl, methyl groups Antiviral (H1N1 IC₅₀: 6.8 ± 1.5 μM)
(3S,6R)-3-(4-Hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione Methylthio, hydroxybenzyl groups Antibiotic activity

Key Differences :

  • Bioactivity : DKPs exhibit antiviral and antibiotic properties, unlike lactides, which are primarily structural polymers .
  • Synthesis: DKPs are often biosynthesized by marine actinomycetes, whereas lactides are chemically synthesized via esterification .

Polymerization Behavior

(3R,6S)-rel- lactide is copolymerized with L- and D-lactides to tune PLA properties. For example:

  • PLA Terpolymers : Blending (3R,6S)-rel- with L- and D-lactides (CAS 9051-89-2) adjusts glass transition temperature (Tg) and mechanical strength .
  • Thiol-Functionalized Lactides : Derivatives like 3,6-bis(4-methoxy-benzylthiomethyl)-1,4-dioxane-2,5-dione enable post-polymerization modifications for drug conjugation .

Properties

IUPAC Name

(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@H](C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85075-50-9, 227186-48-3
Details Compound: meso-Lactide homopolymer
Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, homopolymer, syndiotactic
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: meso-Lactide homopolymer
Record name meso-Lactide homopolymer
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DSSTOX Substance ID

DTXSID80873991
Record name trans-Lactide
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Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13076-19-2
Record name meso-Lactide
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel
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Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
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Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-

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